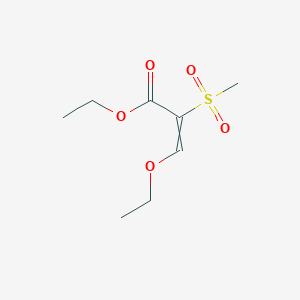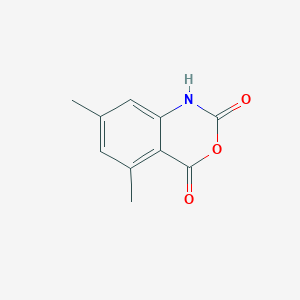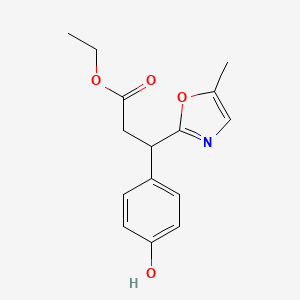
Z-LEU-PHE-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-LEU-PHE-OH involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps in the synthesis are:
Protection of Amino Groups: The amino groups are protected using phenylmethoxycarbonyl (Cbz) groups to prevent unwanted reactions.
Coupling Reaction: The protected amino acid derivatives are coupled using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the desired peptide bond.
Deprotection: The Cbz groups are removed using hydrogenation or other suitable methods to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Z-LEU-PHE-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like NaI in acetone or NH3 in ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Z-LEU-PHE-OH has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Z-LEU-PHE-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors to trigger signaling pathways that lead to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[[4-Methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid
- 2-[[4-Methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]hexanoic acid
Uniqueness
Z-LEU-PHE-OH is unique due to its specific structural features, such as the presence of both phenyl and methyl groups, which contribute to its distinct chemical and biological properties. These structural elements may enhance its binding affinity to molecular targets and improve its stability under various conditions .
Eigenschaften
Molekularformel |
C23H28N2O5 |
|---|---|
Molekulargewicht |
412.5 g/mol |
IUPAC-Name |
2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C23H28N2O5/c1-16(2)13-19(25-23(29)30-15-18-11-7-4-8-12-18)21(26)24-20(22(27)28)14-17-9-5-3-6-10-17/h3-12,16,19-20H,13-15H2,1-2H3,(H,24,26)(H,25,29)(H,27,28) |
InChI-Schlüssel |
FGUNAJHARUGMEF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(Furan-3-yl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B8576364.png)



![Methyl 4'-chloro-2-methyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B8576419.png)




![3,7-Dibenzyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B8576455.png)
![(1S,4S)-2-Methanesulfonyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B8576463.png)
![3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)aniline](/img/structure/B8576478.png)


